2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Nitration of 2-aminothiazole: Direct nitration of 2-aminothiazole using concentrated sulfuric acid at low temperatures (0-10°C) to obtain 2-amino-5-nitrothiazole.
Benzoylation: The final step involves the benzoylation of 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the compound can also undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Thiazoles: Nucleophilic substitution reactions yield various substituted thiazole derivatives.
Scientific Research Applications
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is studied for its potential neuroprotective and anti-inflammatory effects.
Industrial Applications: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial and cancer cell metabolism.
Receptor Modulation: It may modulate receptors and pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide: A precursor in the synthesis of the target compound.
N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: Known for its antihyperalgesic effects.
2-chloro-3,5-dinitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: A related compound with additional nitro groups.
Uniqueness
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H6ClN3O3S |
---|---|
Molecular Weight |
283.69 g/mol |
IUPAC Name |
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6ClN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |
InChI Key |
QOMKVOBREOBFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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